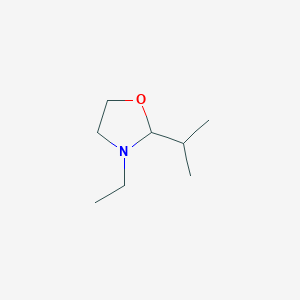
3-Ethyl-2-(propan-2-yl)-1,3-oxazolidine
Cat. No. B8717319
Key on ui cas rn:
57817-77-3
M. Wt: 143.23 g/mol
InChI Key: UBWJATJZTCPLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04311827
Procedure details


Iso-butyraldehyde (11.1 g; 0.15 moles) was added slowly over a period of 1 hour to N-ethyl-2-hydroxyethylamine (13.3 g; 0.15 moles) at a temperature of 25°-30° C. Benzene (100 ml) was then added, and the resulting solution was heated to reflux. Continuous azeotropic distillation removed 2.8 ml of water. The benzene was then removed by vacuum distillation to give the desired 2-isopropyl-3-ethyl-1,3-oxazolidine as a yellow liquid.



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:6]([NH:8][CH2:9][CH2:10]O)[CH3:7]>C1C=CC=CC=1>[CH:2]([CH:1]1[N:8]([CH2:9][CH3:10])[CH2:6][CH2:7][O:5]1)([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCCO
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was heated to reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Continuous azeotropic distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed 2.8 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene was then removed by vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1OCCN1CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
